2-chloro-N-[2-(3-methylbutoxy)ethyl]acetamide
Overview
Description
2-Chloro-N-[2-(3-methylbutoxy)ethyl]acetamide is a chemical compound with the molecular formula C9H18ClNO2. It is a chloroacetamide derivative, which means it contains a chlorine atom attached to an acetamide group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-[2-(3-methylbutoxy)ethyl]acetamide typically involves the reaction of 2-(3-methylbutoxy)ethanol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature of around 0°C to room temperature.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N-[2-(3-methylbutoxy)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to a variety of products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-N-[2-(3-methylbutoxy)ethyl]acetamide has several scientific research applications, including:
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be used in biochemical studies to understand enzyme mechanisms or as a probe in molecular biology research.
Industry: It can be used in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-chloro-N-[2-(3-methylbutoxy)ethyl]acetamide exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the context in which the compound is used.
Comparison with Similar Compounds
2-Chloro-N-[2-(3-methylbutoxy)ethyl]acetamide is similar to other chloroacetamide derivatives, but it has unique structural features that distinguish it from others. Some similar compounds include:
2-Chloro-N,N-dimethylbutyramide: Another chloroacetamide derivative with different alkyl groups.
2-Chloro-2,3,3-trimethylbutane: A chlorinated hydrocarbon with a different structure.
These compounds may have different reactivity and applications due to their structural differences.
Biological Activity
2-chloro-N-[2-(3-methylbutoxy)ethyl]acetamide is an organic compound with the molecular formula C₁₄H₁₉ClN₁O₂ and a molecular weight of approximately 270.76 g/mol. Its structure includes a chloro group, an acetamide functional group, and an ether moiety, which contribute to its unique chemical properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
The presence of the chlorine atom in this compound allows for nucleophilic substitution reactions. This property is significant for its reactivity with various biological targets, potentially influencing its pharmacological profile. The compound's ability to participate in acylation reactions due to its acetamide functionality further enhances its versatility in medicinal chemistry applications.
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties . A study involving the synthesis of various chloroacetamide derivatives demonstrated excellent antibacterial and antifungal activity against several strains of microorganisms. The compound was tested against:
-
Bacteria:
- Escherichia coli (ATCC 25922)
- Pseudomonas aeruginosa (ATCC 27853)
- Staphylococcus aureus (ATCC 25923)
-
Fungi:
- Candida species
The results showed significant inhibition zones, indicating strong antibacterial and antifungal activities compared to standard antibiotics like Gentamicin and Amphotericin B .
Table 1: Antibacterial Activity of this compound Derivatives
Sample Code | E.coli (mm) | Pseudomonas (mm) | Staphylococcus (mm) |
---|---|---|---|
3a | 7 | 16 | No zone |
3b | 26 | 23 | 25 |
3c | 30 | 35 | 36 |
... | ... | ... | ... |
The diameter of inhibition zones was measured after a standard incubation period, with results indicating varying degrees of effectiveness among different derivatives .
While specific mechanisms for the action of this compound are not fully elucidated, it is hypothesized that its reactivity with microbial cell components may disrupt essential cellular processes. The chloro group may enhance interaction with nucleophiles present in microbial cells, leading to cellular damage or death.
Case Studies
A notable study focused on the synthesis and biological evaluation of chloroacetamide derivatives, including our compound of interest. The researchers synthesized several derivatives through reactions involving chloroacetyl chloride and various amines. They employed techniques such as thin-layer chromatography for monitoring reactions and confirmed structures using IR and GC-MS spectroscopy.
Findings:
- The synthesized compounds showed varying degrees of antimicrobial activity.
- Compounds with longer alkyl chains or specific functional groups exhibited enhanced activity against certain bacterial strains.
- The study concluded that structural modifications could optimize biological activity, suggesting potential pathways for drug development .
Properties
IUPAC Name |
2-chloro-N-[2-(3-methylbutoxy)ethyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18ClNO2/c1-8(2)3-5-13-6-4-11-9(12)7-10/h8H,3-7H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVLRCSNGCAXSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOCCNC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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